molecular formula C17H15ClN2O3 B5797872 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide

3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide

Cat. No. B5797872
M. Wt: 330.8 g/mol
InChI Key: HWZDZZRXPVJOKY-VMPITWQZSA-N
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Description

3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide, also known as CNPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNPAA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 344.8 g/mol.

Scientific Research Applications

3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging biological systems. In materials science, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been used as a versatile reagent for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. By inhibiting MMP activity, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide can prevent the spread of cancer cells and promote apoptosis.
Biochemical and Physiological Effects:
3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide is its versatility as a reagent in organic synthesis. It can be easily synthesized and used in a wide range of reactions, making it a valuable tool for synthetic chemists. In addition, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has shown promising results as an anticancer agent and fluorescent probe, which may have important applications in medicine and biology.
However, there are also limitations to the use of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide in lab experiments. One of the main limitations is its toxicity, which may limit its use in certain applications. In addition, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are many potential future directions for research on 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide. One area of interest is the development of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide-based materials with unique properties, such as fluorescence or conductivity. Another area of interest is the development of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide-based anticancer drugs with improved efficacy and reduced toxicity. In addition, more research is needed to fully understand the mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide and its potential applications in various fields.
Conclusion:
In conclusion, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide is a versatile and promising compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. While more research is needed to fully understand its properties and potential applications, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has already shown promising results as an anticancer agent and fluorescent probe. With continued research, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide may become an important tool for scientists in a wide range of fields.

Synthesis Methods

The synthesis of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide involves the reaction of 4-chloro-3-nitroaniline with 3,4-dimethylphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide.

properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-11-3-6-14(9-12(11)2)19-17(21)8-5-13-4-7-15(18)16(10-13)20(22)23/h3-10H,1-2H3,(H,19,21)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZDZZRXPVJOKY-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)prop-2-enamide

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